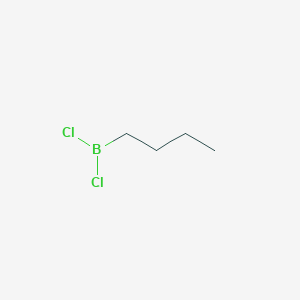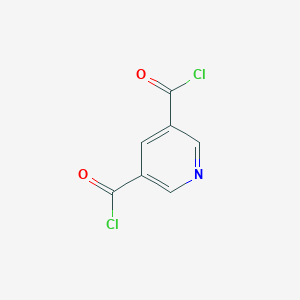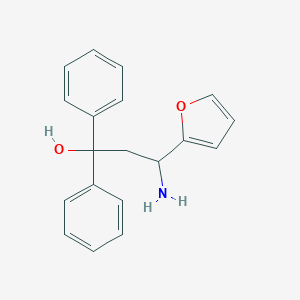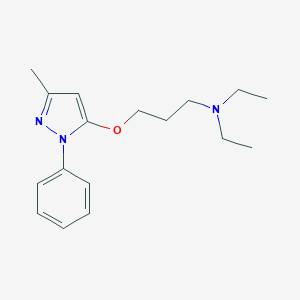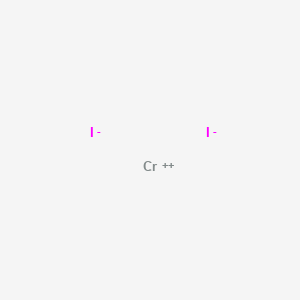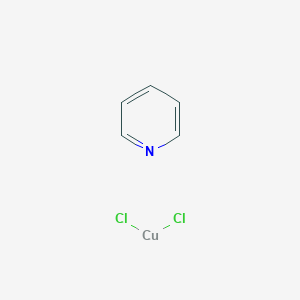
Dichloro(pyridine)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(pyridine)copper is a coordination compound where copper is bonded to two chlorine atoms and a pyridine ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloro(pyridine)copper can be synthesized by reacting copper dichloride with pyridine. The reaction typically involves dissolving copper dichloride in a suitable solvent, such as ethanol, and then adding pyridine to the solution. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for copper, dichloro(pyridine)- are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(pyridine)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to form lower oxidation state copper complexes.
Substitution: The pyridine ligand can be substituted with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like bipyridine and phenanthroline.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction can produce copper(I) complexes .
Applications De Recherche Scientifique
Dichloro(pyridine)copper has several scientific research applications:
Materials Science: The compound is studied for its potential use in creating new materials with unique properties.
Biological Research: Copper complexes, including copper, dichloro(pyridine)-, are investigated for their potential therapeutic properties, such as superoxide dismutase activity.
Industrial Applications: It is explored for use in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which copper, dichloro(pyridine)- exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The copper center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial for its catalytic activity and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Copper(II) bipyridine complexes: These compounds also involve copper coordinated with bipyridine ligands and exhibit similar catalytic and biological activities.
Copper(II) phenanthroline complexes: These complexes are known for their cytotoxic properties and potential use in developing antitumor drugs.
Uniqueness: Dichloro(pyridine)copper is unique due to its specific coordination environment and the presence of pyridine as a ligand. This gives it distinct chemical properties and reactivity compared to other copper complexes .
Propriétés
Numéro CAS |
14709-71-8 |
|---|---|
Formule moléculaire |
C5H5Cl2CuN |
Poids moléculaire |
213.55 g/mol |
Nom IUPAC |
dichlorocopper;pyridine |
InChI |
InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+2/p-2 |
Clé InChI |
FFQVKVZLWLLFMS-UHFFFAOYSA-L |
SMILES |
C1=CC=NC=C1.Cl[Cu]Cl |
SMILES canonique |
C1=CC=NC=C1.Cl[Cu]Cl |
Key on ui other cas no. |
14709-71-8 |
Synonymes |
dichloro(pyridine)copper |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
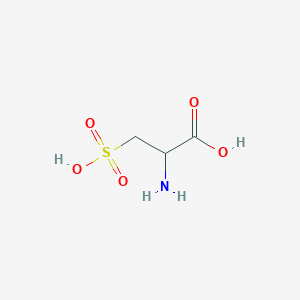
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)

